Cas no 59902-01-1 (2-Pentenal,5-(methylthio)-2-[(methylthio)methyl]-)

2-Pentenal,5-(methylthio)-2-[(methylthio)methyl]- structure
59902-01-1 structure
Nome del prodotto:2-Pentenal,5-(methylthio)-2-[(methylthio)methyl]-
Numero CAS:59902-01-1
MF:C8H14OS2
MW:190.326159954071
CID:370882
PubChem ID:62159

2-Pentenal,5-(methylthio)-2-[(methylthio)methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pentenal,5-(methylthio)-2-[(methylthio)methyl]-
    • (Z)-5-methylsulfanyl-2-(methylsulfanylmethyl)pent-2-enal
    • 5-(methylthio)-2-[(methylthio)methyl]pent-2-enal
    • 2,8-Dithianon-4-en-4-carboxaldhyde
    • 2,8-Dithianon-4-ene-4-carboxaldehyde
    • 2-methylthiomethyl-5-methylthio-2-pentenal
    • 2-Methylthiomethyl-5-methylthiopent-2-enal
    • 5-methylsulfanyl-2-methylsulfanylmethyl-pent-2-enal
    • EINECS 261-978-4
    • FEMA No. 3483
    • Methialdol
    • NS00022473
    • 59902-01-1
    • 2,8-Dithianon-4-ene-4-carbaldehyde
    • 5-methylsulfanyl-2-(methylsulfanylmethyl)pent-2-enal
    • DTXSID2069369
    • Q27252943
    • 2-Pentenal, 5-(methylthio)-2-[(methylthio)methyl]-
    • 2-Pentenal, 5-(methylthio)-2-((methylthio)methyl)-
    • 5-(Methylthio)-2-(methylthio)methylpent-2-en-1-al
    • UNII-1V88P20GDW
    • METHIALDOL [FHFI]
    • 2,8-dithianon-4-en-4-carboxaldehyde
    • VVZWQNGEMWJSTM-UHFFFAOYSA-N
    • 5-(METHYLTHIO)-2-(METHYLTHIOMETHYL)-2-PENTENAL
    • SCHEMBL3096029
    • 5-(Methylthio)-2-((methylthio)methyl)pent-2-enal
    • 1V88P20GDW
    • Inchi: InChI=1S/C8H14OS2/c1-10-5-3-4-8(6-9)7-11-2/h4,6H,3,5,7H2,1-2H3
    • Chiave InChI: VVZWQNGEMWJSTM-UHFFFAOYSA-N
    • Sorrisi: CSCCC=C(CSC)C=O

Proprietà calcolate

  • Massa esatta: 190.04900
  • Massa monoisotopica: 190.048606
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 6
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 67.7
  • Conta Tautomer: niente
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 1.061±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 318.2°C at 760 mmHg
  • Punto di infiammabilità: 136.3°C
  • Indice di rifrazione: 1.527
  • Solubilità: Leggermente solubile (8,4 g/l) (25°C),
  • PSA: 67.67000
  • LogP: 2.22780
  • FEMA: 3483 | 2,8-DITHIANON-4-EN-4-CARBOXALDEHYDE
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd